molecular formula C14H10BrFN2 B8194235 6-Bromo-1-(4-fluorobenzyl)-1H-pyrrolo[3,2-b]pyridine

6-Bromo-1-(4-fluorobenzyl)-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B8194235
M. Wt: 305.14 g/mol
InChI Key: JXDQQYWBVSRJDH-UHFFFAOYSA-N
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Description

6-Bromo-1-(4-fluorobenzyl)-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that features a pyrrolopyridine core substituted with a bromine atom at the 6-position and a 4-fluorobenzyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1-(4-fluorobenzyl)-1H-pyrrolo[3,2-b]pyridine typically involves a multi-step process:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzyl bromide and 6-bromo-1H-pyrrolo[3,2-b]pyridine.

    Nucleophilic Substitution: The 4-fluorobenzyl bromide undergoes a nucleophilic substitution reaction with the nitrogen atom of the pyrrolo[3,2-b]pyridine core. This step is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

    Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-(4-fluorobenzyl)-1H-pyrrolo[3,2-b]pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6-position can be replaced by other nucleophiles through substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly at the pyrrolo[3,2-b]pyridine core.

    Coupling Reactions: The compound can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a polar aprotic solvent.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under appropriate conditions.

    Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-Bromo-1-(4-fluorobenzyl)-1H-pyrrolo[3,2-b]pyridine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for targeting specific enzymes or receptors.

    Materials Science: It can be used as a building block for the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, which can provide insights into its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 6-Bromo-1-(4-fluorobenzyl)-1H-pyrrolo[3,2-b]pyridine depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-1H-pyrrolo[3,2-b]pyridine: Lacks the 4-fluorobenzyl group, which may affect its biological activity and chemical reactivity.

    1-(4-Fluorobenzyl)-1H-pyrrolo[3,2-b]pyridine: Lacks the bromine atom, which can influence its reactivity in substitution and coupling reactions.

Uniqueness

6-Bromo-1-(4-fluorobenzyl)-1H-pyrrolo[3,2-b]pyridine is unique due to the presence of both the bromine atom and the 4-fluorobenzyl group

Properties

IUPAC Name

6-bromo-1-[(4-fluorophenyl)methyl]pyrrolo[3,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrFN2/c15-11-7-14-13(17-8-11)5-6-18(14)9-10-1-3-12(16)4-2-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXDQQYWBVSRJDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CC3=C2C=C(C=N3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrFN2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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